

# physical and chemical properties of 3-(1H-tetrazol-1-yl)benzoic acid

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## Compound of Interest

Compound Name: 3-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B1299130

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## An In-depth Technical Guide to 3-(1H-tetrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-(1H-tetrazol-1-yl)benzoic acid**. Given the limited availability of detailed experimental data for this specific compound, this guide also includes comparative data for its structural isomer, 3-(1H-tetrazol-5-yl)benzoic acid, and the parent molecule, benzoic acid, to offer a broader context for its potential characteristics.

### Core Physical and Chemical Properties

**3-(1H-tetrazol-1-yl)benzoic acid** is a bifunctional organic molecule featuring a benzoic acid moiety substituted with a 1H-tetrazole ring at the meta-position. The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, which can influence the compound's physicochemical and biological properties.

Table 1: Physical and Chemical Properties of **3-(1H-tetrazol-1-yl)benzoic acid**

Property	Value	Source
CAS Number	204196-80-5	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>4</sub> O <sub>2</sub>	[1][2][3][4]
Molecular Weight	190.16 g/mol	[1][3][4]
Melting Point	181-182 °C (decomposes)	[1]

Table 2: Comparative Physical Properties

Property	3-(1H-tetrazol-1-yl)benzoic acid	3-(1H-tetrazol-5-yl)benzoic acid	Benzoic Acid
Molecular Weight	190.16 g/mol	190.16 g/mol	122.12 g/mol [5]
Melting Point	181-182 °C (dec.) [1]	~284-286 °C [6]	122.4 °C [5]
Solubility in Water	Data not available	Data not available	0.3 g/100 mL at room temperature [5]
pKa	Data not available	Data not available	4.2

## Spectroscopic and Analytical Data

Detailed experimental spectra for **3-(1H-tetrazol-1-yl)benzoic acid** are not readily available in the public domain. However, the expected spectroscopic characteristics can be inferred from the known properties of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the benzoic acid ring and a distinct singlet for the proton on the tetrazole ring. The chemical shifts and coupling patterns of the aromatic protons would be consistent with a 1,3-disubstituted benzene ring.
- <sup>13</sup>C NMR: The spectrum would display signals for the seven carbon atoms of the benzoic acid core and the carbon atom of the tetrazole ring. The carbonyl carbon of the carboxylic

acid would appear at a characteristic downfield shift.

**Infrared (IR) Spectroscopy:** The IR spectrum would be expected to exhibit characteristic absorption bands for:

- O-H stretch of the carboxylic acid, typically a broad band in the region of 3300-2500  $\text{cm}^{-1}$ .
- C=O stretch of the carboxylic acid, a strong absorption around 1700-1680  $\text{cm}^{-1}$ .
- C-O stretch of the carboxylic acid, in the 1320-1210  $\text{cm}^{-1}$  region.
- Aromatic C-H and C=C stretches.<sup>[7]</sup>

**Mass Spectrometry (MS):** The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (190.16 g/mol). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the tetrazole ring.

## Experimental Protocols

While a specific, detailed synthesis protocol for **3-(1H-tetrazol-1-yl)benzoic acid** is not published, a plausible method would be the Ullmann condensation, a copper-catalyzed N-arylation reaction. The following is a representative protocol that can be adapted for its synthesis.

Representative Synthesis Protocol: Ullmann Condensation

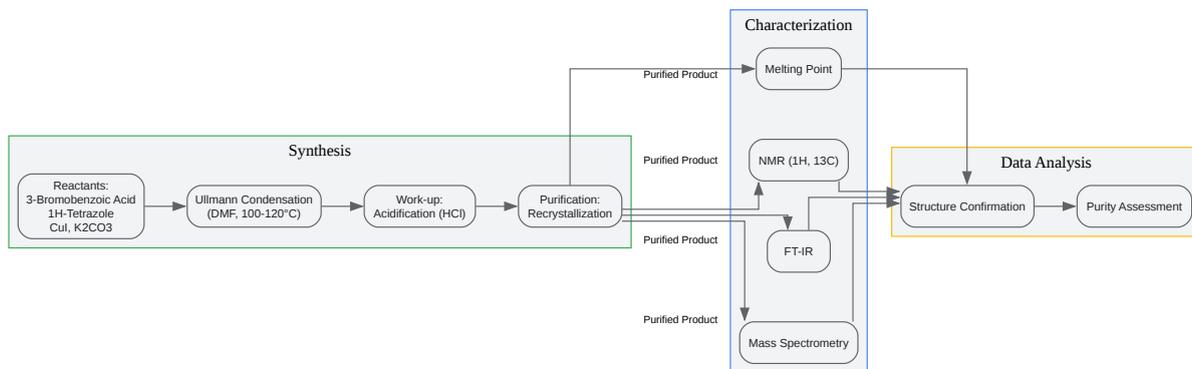
- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1 equivalent), 1H-tetrazole (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
- **Solvent Addition:** Add anhydrous dimethylformamide (DMF) to the flask.
- **Reaction:** Stir the mixture at room temperature for 10 minutes, then heat to 100-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture and pour it into water. Acidify with 1 M HCl to a pH of 3-4 to precipitate the product.

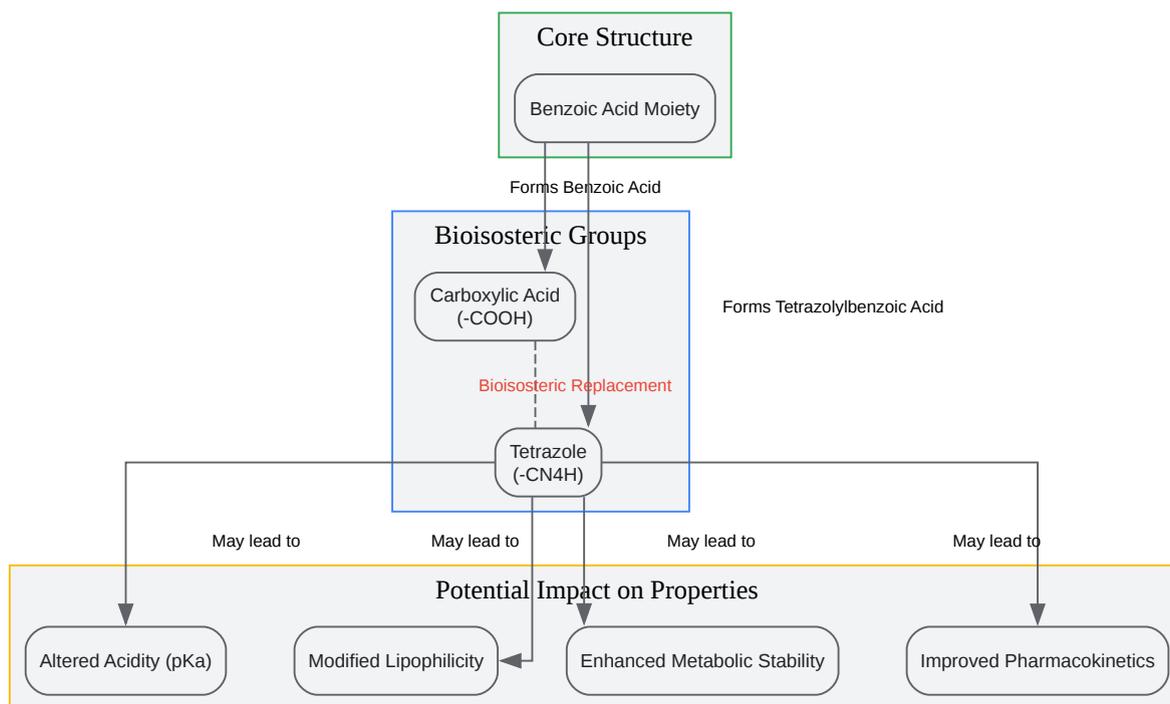
- Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure **3-(1H-tetrazol-1-yl)benzoic acid**.

#### Characterization Protocol

- Melting Point: Determine the melting point of the purified product using a melting point apparatus.
- NMR Spectroscopy: Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra in a suitable deuterated solvent (e.g., DMSO- $d_6$ ) on a 400 MHz or higher spectrometer.[8]
- IR Spectroscopy: Obtain the IR spectrum of the solid sample using the KBr pellet method.
- Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer to confirm the molecular weight and fragmentation pattern.

## Visualizations





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